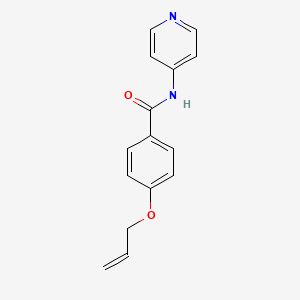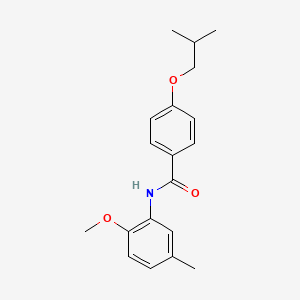
4-isobutoxy-N-(2-methoxy-5-methylphenyl)benzamide
描述
4-isobutoxy-N-(2-methoxy-5-methylphenyl)benzamide, also known as IBMP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. IBMP is a derivative of benzamide and is classified as a small molecule inhibitor.
作用机制
The mechanism of action of 4-isobutoxy-N-(2-methoxy-5-methylphenyl)benzamide is not fully understood, but it is believed to involve the binding of the compound to the active site of the enzyme, leading to the inhibition of its activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction between this compound and the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the enzyme being inhibited. For example, the inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine, which can result in enhanced cognitive function. On the other hand, the inhibition of carbonic anhydrase can lead to the reduction of acid secretion in the stomach, making this compound a potential treatment for gastric ulcers.
实验室实验的优点和局限性
One of the major advantages of 4-isobutoxy-N-(2-methoxy-5-methylphenyl)benzamide is its small size, which makes it an ideal candidate for small molecule inhibitor studies. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its specificity towards certain enzymes, which can limit its applications in other areas of research.
未来方向
There are several future directions for 4-isobutoxy-N-(2-methoxy-5-methylphenyl)benzamide research. One potential area of research is the development of new drugs for the treatment of diseases such as Alzheimer's and Parkinson's, which are characterized by the dysfunction of acetylcholinesterase. Additionally, the inhibition of carbonic anhydrase by this compound can be explored further for the treatment of gastric ulcers and other related disorders. Furthermore, the development of new synthetic methods for this compound can lead to the production of more potent inhibitors with broader applications.
Conclusion
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its small size and ease of synthesis make it an ideal candidate for small molecule inhibitor studies. This compound has been shown to inhibit the activity of various enzymes, leading to diverse biochemical and physiological effects. Future research can lead to the development of new drugs for the treatment of various diseases, making this compound a promising compound for the pharmaceutical industry.
科学研究应用
4-isobutoxy-N-(2-methoxy-5-methylphenyl)benzamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its use as a small molecule inhibitor for various enzymes. This compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase, phosphodiesterase, and carbonic anhydrase. These enzymes play a crucial role in various physiological processes, and their inhibition can lead to the development of new drugs for the treatment of various diseases.
属性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-(2-methylpropoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-13(2)12-23-16-8-6-15(7-9-16)19(21)20-17-11-14(3)5-10-18(17)22-4/h5-11,13H,12H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECBKQGVACOTMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)OCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{2-[2-(4-morpholinyl)ethoxy]ethoxy}benzonitrile hydrochloride](/img/structure/B4407195.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-isopropoxyphenyl)acetamide](/img/structure/B4407203.png)
![4-{2-[2-(benzyloxy)phenoxy]ethyl}morpholine hydrochloride](/img/structure/B4407212.png)
![4-[4-(4-sec-butoxyphenoxy)butyl]morpholine hydrochloride](/img/structure/B4407218.png)
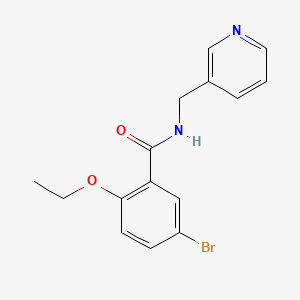
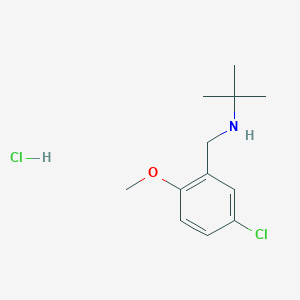
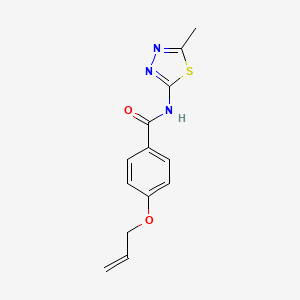

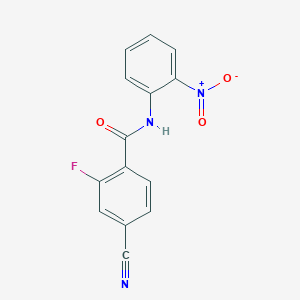
![N-(2-furylmethyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4407253.png)
![N-[2-(pentanoylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B4407258.png)

![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4407274.png)
